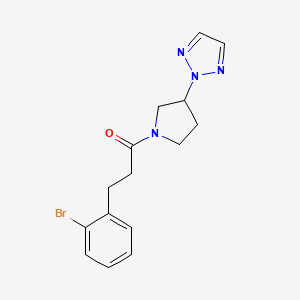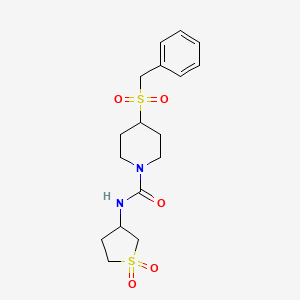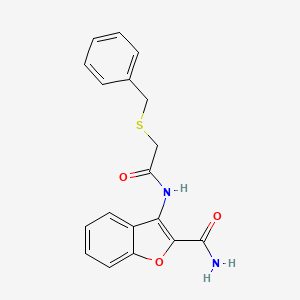
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
The benzofuran core is present in many biologically active natural products and has become an important basis for medicinal chemistry .
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin and leptin signaling pathways . By inhibiting PTP1B, this compound can enhance insulin sensitivity and has potential therapeutic applications in the treatment of type II diabetes . The nature of this interaction involves the binding of the compound to the active site of PTP1B, thereby inhibiting its enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In adipocytes and hepatocytes, this compound has been observed to enhance insulin signaling, leading to improved glucose uptake and metabolism . Additionally, this compound influences cell signaling pathways by modulating the activity of key signaling molecules such as Akt and AMPK. This modulation results in altered gene expression patterns that favor enhanced metabolic activity and reduced inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PTP1B . The compound binds to the catalytic site of PTP1B, preventing the dephosphorylation of its substrates. This inhibition leads to sustained activation of insulin receptor signaling pathways, promoting glucose uptake and metabolic regulation . Additionally, this compound may interact with other biomolecules, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity against PTP1B over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in insulin sensitivity and metabolic function in cell culture models . The compound may undergo gradual degradation, which could influence its long-term efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively enhances insulin sensitivity and glucose metabolism without significant adverse effects . At higher doses, potential toxic effects may arise, including hepatotoxicity and alterations in lipid metabolism . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PTP1B . By inhibiting PTP1B, the compound influences insulin signaling pathways, leading to enhanced glucose uptake and metabolism . Additionally, this compound may affect other metabolic enzymes and cofactors, contributing to its overall metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and cellular membranes, where it can exert its biochemical effects . The distribution of this compound is crucial for its efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PTP1B and other biomolecules . The compound may also localize to specific organelles, such as the endoplasmic reticulum, where it can influence cellular processes related to protein folding and signaling . Post-translational modifications and targeting signals may play a role in directing the compound to its specific subcellular locations.
Preparation Methods
The synthesis of 3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Introduction of Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative.
Acetamido Group Addition: The acetamido group is added through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the benzofuran core with the benzylthioacetamido moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles like amines or thiols can replace the benzyl group.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide has several scientific research applications:
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxamide: Lacks the benzylthio and acetamido groups, resulting in different biological activities and chemical properties.
Benzo[b]thiophene-2-carboxamide: Contains a sulfur atom in the ring structure, which can alter its reactivity and biological activity.
N-phenylbenzofuran-2-carboxamide: Substituted with a phenyl group, which can affect its interaction with biological targets and its overall pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(2-benzylsulfanylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-24-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFJWAFZKURBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
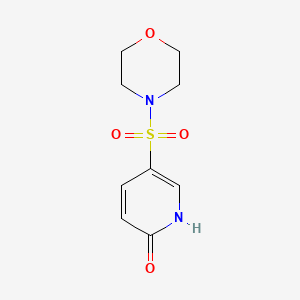
![tert-butyl N-[(2S)-1-azido-4-methylpentan-2-yl]carbamate](/img/structure/B2948398.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2948399.png)
![5-(3-Fluoro-4-methoxyphenyl)-6-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948401.png)
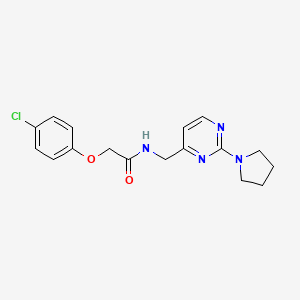
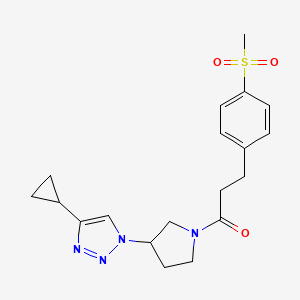
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2948404.png)


![6-Methyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2948409.png)
![1-[(3-chlorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2948410.png)
![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2948411.png)
